molecular formula C18H15F3N4O4S B2896499 N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1021027-44-0

N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2896499
CAS No.: 1021027-44-0
M. Wt: 440.4
InChI Key: VXKWJECJUSHCQQ-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core (6-oxo-pyridazine) substituted at position 3 with a pyridin-4-yl group. An ethyl linker connects the pyridazinone nitrogen to a 4-(trifluoromethoxy)benzenesulfonamide moiety. Its molecular architecture suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to sulfonamide inhibitors .

Properties

IUPAC Name

N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O4S/c19-18(20,21)29-14-1-3-15(4-2-14)30(27,28)23-11-12-25-17(26)6-5-16(24-25)13-7-9-22-10-8-13/h1-10,23H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKWJECJUSHCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to a class of pyridazine derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H13F3N4O3C_{18}H_{13}F_3N_4O_3, and it has a molecular weight of approximately 390.3 g/mol. The structure features a pyridazine core substituted with a pyridine ring and a trifluoromethoxy group, which may enhance its biological activity through increased lipophilicity and target specificity.

Property Value
Molecular FormulaC₁₈H₁₃F₃N₄O₃
Molecular Weight390.3 g/mol
CAS Number1257547-86-6

Anticancer Activity

Research indicates that pyridazine derivatives exhibit promising anticancer properties by inhibiting key enzymes involved in tumor growth. For instance, compounds with similar structures have been shown to inhibit BRAF(V600E) and EGFR kinases, which are critical in cancer cell proliferation. Studies on related compounds suggest that the presence of the pyridazine ring enhances cytotoxicity against various cancer cell lines, including those from leukemia and solid tumors .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be attributed to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies demonstrated that derivatives with similar benzenesulfonamide moieties exhibited significant COX-1/COX-2 inhibition, leading to reduced edema in animal models . The structure-activity relationship indicates that modifications in the sulfonamide group can enhance anti-inflammatory activity.

Antimicrobial Properties

Pyridazine derivatives have also been explored for their antimicrobial activities. The presence of the pyridine moiety may contribute to enhanced binding to bacterial targets, thereby exhibiting inhibitory effects against various pathogens. Preliminary studies suggest that this compound could serve as a lead for developing new antibiotics.

Case Studies

  • Antitumor Activity : A study evaluating the cytotoxic effects of various pyridazine derivatives reported that compounds structurally related to this compound showed significant growth inhibition in multiple cancer cell lines. The most active compounds demonstrated IC50 values comparable to established chemotherapeutics like imatinib .
  • Inflammation Model : In an in vivo model assessing anti-inflammatory effects, the compound exhibited a dose-dependent reduction in paw edema induced by carrageenan, with efficacy levels approaching that of standard treatments such as celecoxib .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Trifluoromethoxy GroupEnhances lipophilicity and target affinity
Pyridine SubstitutionIncreases interaction with biological targets
Sulfonamide MoietyCritical for COX inhibition

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3-(4-chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]urea exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis. A study conducted by Fatima et al. (2013) demonstrated that related compounds showed effective cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the disruption of cell cycle progression and modulation of apoptotic pathways. The presence of the chlorophenyl moiety is believed to enhance the interaction with biological targets, increasing efficacy .

Agricultural Science

Herbicidal Properties
3-(4-chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]urea has been investigated for its potential as a herbicide. Research indicates that compounds with similar structures can inhibit specific enzymes involved in plant growth, thereby acting as effective herbicides. For example, studies have shown that certain derivatives can selectively target weed species without affecting crop plants .

Field Trials
Field trials have demonstrated the effectiveness of these compounds in controlling weed populations in various crops. Data from these trials indicate that application rates and timing are critical factors influencing efficacy, with optimal results achieved when applied during early growth stages of weeds .

Material Science

Polymer Development
In material science, 3-(4-chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]urea has potential applications in the development of new polymers. Its unique chemical structure allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study: Polymer Blends
A study on polymer blends incorporating this compound revealed improved thermal properties compared to traditional materials. The addition of 3-(4-chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]urea resulted in a significant increase in glass transition temperature (Tg), indicating enhanced thermal stability .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Reference
3-(4-Chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]ureaMCF-712.5
3-(4-Chlorophenyl)-1H-pyrazoleHeLa15.0
4-[(E)-2-(4-Chlorophenyl)ethenyl]phenolA54910.0

Table 2: Herbicidal Efficacy in Field Trials

Compound NameCrop TypeWeed Control (%)Application Rate (g/ha)Reference
3-(4-Chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]ureaSoybean85200
Related Chlorinated UreaCorn78150

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations Among Analogs

The following table summarizes structural differences between the target compound and related derivatives:

Compound Name Core Structure Substituents Functional Groups Molecular Weight (g/mol) Key Features
Target Compound Pyridazinone 3-(Pyridin-4-yl), ethyl linker, 4-(trifluoromethoxy)benzenesulfonamide Sulfonamide, -OCF₃ Not explicitly provided Electron-withdrawing -OCF₃; pyridine enhances π-π interactions
Compound 17d () Pyridine 5-Benzyloxy-3,4,6-trimethylpyridin-2-yl, 4-(trifluoromethyl)benzenesulfonamide Sulfonamide, -CF₃ Not provided Bulky benzyloxy and trimethyl groups; -CF₃ for lipophilicity
Compound in Pyridazinone 3-(4-Methoxyphenyl), ethyl linker, 4-(piperidin-1-ylsulfonyl)benzamide Benzamide, -OCH₃, piperidinyl 496.6 Methoxy (-OCH₃) for moderate electron donation; piperidine enhances solubility
N-(Benzyloxy)-4-(trifluoromethyl)benzamide () Benzamide Benzyloxy, 4-(trifluoromethyl)benzamide Benzamide, -CF₃ Not provided Simple benzamide scaffold; lacks pyridazine/pyridine heterocycles

Functional Implications of Structural Differences

  • Electron Effects : The target’s -OCF₃ group is more electron-withdrawing than the -OCH₃ group in ’s compound, which may increase sulfonamide acidity (pKa ~1–2) and enhance hydrogen-bonding capacity . In contrast, -CF₃ (as in Compound 17d) offers higher lipophilicity (logP +0.5–1.0 vs. -OCF₃) .
  • Heterocyclic Influence: The pyridazinone core (target and ) provides a planar, aromatic system for target binding, while pyridine (Compound 17d) introduces basicity (pKa ~5–6) that could affect cellular uptake .
  • Linker and Solubility : The ethyl linker in the target and ’s compound balances flexibility and rigidity. The piperidinyl group in ’s analog may improve aqueous solubility compared to the target’s sulfonamide .

Research Findings and Pharmacological Considerations

Hypothetical Bioactivity Profiles

  • Compound 17d : The bulky benzyloxy group may limit membrane permeability but enhance selectivity for hydrophobic binding pockets .
  • ’s Compound : The piperidinyl-sulfonyl benzamide could exhibit improved CNS penetration due to reduced polarity (cLogP ~2.8) .

Q & A

Q. Table 1: Key Synthetic Intermediates and Their Characterization

IntermediateSynthesis StepKey Analytical DataReference
PyridazinoneHydrazine + diketone condensation¹H NMR (DMSO-d₆): δ 7.2 (d, J=6 Hz, 2H)
Sulfonyl chloride derivativeChlorosulfonation of 4-(trifluoromethoxy)benzeneFTIR: 1370 cm⁻¹ (S=O stretch)

Q. Table 2: Computational vs. Experimental Binding Affinities

Target ProteinPredicted ΔG (kcal/mol)Experimental IC₅₀ (μM)Discrepancy Analysis
EGFR kinase-9.21.5 ± 0.3Solvation effects in MD simulations
Carbonic anhydrase IX-7.812.4 ± 2.1Protonation state of sulfonamide

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